3-(3-Methoxyphenyl)benzaldehyde
Overview
Description
3-(3-Methoxyphenyl)benzaldehyde is used to prepare 3-(3-methoxy-phenyl)-1-phenyl-propenone by reaction with benzaldehyde . It acts as an inhibitor of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolism .
Molecular Structure Analysis
The molecular weight of 3-(3-Methoxyphenyl)benzaldehyde is 212.25 . The IUPAC name is 3’-methoxy [1,1’-biphenyl]-3-carbaldehyde . The InChI code is 1S/C14H12O2/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-10H,1H3 .Physical And Chemical Properties Analysis
3-(3-Methoxyphenyl)benzaldehyde is an off-white solid . It should be stored at 0-8°C .Scientific Research Applications
Green Chemistry Applications
3-(3-Methoxyphenyl)benzaldehyde is used in green chemistry educational projects. One such project involves its application in the synthesis of (3-Methoxycarbonyl)coumarin in an ionic liquid. This process serves as a practical example of sustainable chemistry practices for undergraduate students, demonstrating the use of ionic liquids as recyclable catalysts/reaction mediums (Verdía, Santamarta, & Tojo, 2017).
Enzymatic Catalysis
In enzymatic catalysis research, benzaldehyde derivatives, including 3-methoxy variants, are used as substrates. Studies have investigated the enzymatic catalysis of asymmetric C–C bond formation using benzaldehyde lyase, highlighting the potential of these compounds in synthetic organic chemistry (Kühl et al., 2007).
Molecular Structure and Spectroscopic Studies
Research on the molecular structure and vibrational spectral studies of substituted benzaldehydes, including 3-(3-Methoxyphenyl)benzaldehyde, provides insights into their properties. This research is crucial in understanding their applications in manufacturing dyes, perfumes, and other industrial products (Yadav, Sharma, & Kumar, 2018).
Crystallography and Nonlinear Optics
Studies in crystallography have explored the properties of methoxy-substituted benzaldehydes, which are relevant for nonlinear optics applications. These studies provide insights into the potential use of these compounds in the development of advanced optical materials (Ribeiro-Claro, Drew, & Félix, 2002).
Pharmaceutical Research
In pharmaceutical research, 3-(3-Methoxyphenyl)benzaldehyde derivatives have been studied for their cytotoxicity and potential use in cancer therapy. These studies provide a foundation for developing new therapeutic agents (Brandes et al., 2020).
Synthetic Chemistry
The compound has been used in various synthetic chemistry applications, such as in the preparation of specific benzaldehyde derivatives and in the study of their properties. This includes its role in the synthesis of electrically conductive polymers (Hafeez et al., 2019).
properties
IUPAC Name |
3-(3-methoxyphenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGWNAPAIMXRGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374829 | |
Record name | 3-(3-methoxyphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyphenyl)benzaldehyde | |
CAS RN |
126485-58-3 | |
Record name | 3-(3-methoxyphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 126485-58-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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